molecular formula C8H10N4O2 B014694 bnn3 CAS No. 6947-38-2

bnn3

Cat. No.: B014694
CAS No.: 6947-38-2
M. Wt: 194.19 g/mol
InChI Key: WKDYJAMEXVFEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BNN3, also known as N,N’-dimethyl-N,N’-dinitroso-p-phenylenediamine, is a caged nitric oxide donor. This compound is membrane-permeant and can be incorporated into lipid membranes. It is primarily used in scientific research for its ability to release nitric oxide upon activation by light.

Preparation Methods

BNN3 can be synthesized using various methods. One common method involves the reaction of N,N’-dimethyl-p-phenylenediamine with nitrosating agents under controlled conditions. The reaction typically takes place in a solvent such as toluene, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

BNN3 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nitrosating agents, nucleophiles, and light sources for photolysis. The major products formed from these reactions are nitric oxide and various substituted derivatives of this compound.

Scientific Research Applications

BNN3 has a wide range of applications in scientific research:

Comparison with Similar Compounds

BNN3 is unique in its ability to release nitric oxide upon light activation. Similar compounds include other nitric oxide donors, such as:

    S-nitrosothiols: These compounds release nitric oxide through thermal or photochemical decomposition.

    Nitroglycerin: A well-known nitric oxide donor used in the treatment of angina pectoris.

    Sodium nitroprusside: Another nitric oxide donor used in medical applications for its vasodilatory effects.

Compared to these compounds, this compound offers the advantage of controlled nitric oxide release through light activation, making it a valuable tool in research settings where precise control over nitric oxide release is required .

Properties

IUPAC Name

N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-11(9-13)7-3-5-8(6-4-7)12(2)10-14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDYJAMEXVFEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)N(C)N=O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30989399
Record name N,N'-1,4-Phenylenebis(N-methylnitrous amide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6947-38-2
Record name NSC56933
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-1,4-Phenylenebis(N-methylnitrous amide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.